molecular formula C19H19N3O B2368994 1-Benzyl-4-morpholinophthalazine CAS No. 51107-16-5

1-Benzyl-4-morpholinophthalazine

Cat. No. B2368994
CAS RN: 51107-16-5
M. Wt: 305.381
InChI Key: KUONNKNGTOXYDF-UHFFFAOYSA-N
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Description

1-Benzyl-4-morpholinophthalazine is a synthetic compound with the molecular formula C19H19N3O .


Chemical Reactions Analysis

Specific chemical reactions involving 1-Benzyl-4-morpholinophthalazine are not available in the search results .


Physical And Chemical Properties Analysis

1-Benzyl-4-morpholinophthalazine has a molecular weight of 305.381 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Antimicrobial Agents

Phthalazines and phthalazine hybrids, including 1-Benzyl-4-morpholinophthalazine, have been studied for their potential as antimicrobial agents . They have been screened against different microbial strains, including Gram-negative and Gram-positive bacteria .

Antihistamine

Phthalazines are the core chemical motifs in many commercially available drugs such as Azelastin, which is an antihistamine .

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor

Phthalazines are also used in drugs like Vatalanib, which is a VEGFR inhibitor . This means they can potentially inhibit the growth of new blood vessels, which is particularly useful in treating diseases like cancer.

Antihypertensive Agent

Phthalazine derivatives are used in drugs like Hydralazine, an antihypertensive agent . This means they can potentially be used to lower blood pressure.

p38MAP Kinase Inhibitors

Phthalazine derivatives are also considered as p38MAP kinase inhibitors . This means they can potentially be used to inhibit a type of protein kinase that is involved in cellular responses to stress and inflammation.

Selective Binders of Gamma-Aminobutyric Acid (GABA) Receptors

Phthalazine derivatives are known to be selective binders of GABA receptors . This means they can potentially be used in the treatment of various neurological disorders.

Cyclooxygenase-2 (COX-2) Inhibitors

Phthalazine derivatives are known to be COX-2 inhibitors . This means they can potentially be used to reduce inflammation and pain in the body.

High-Affinity Ligands of Voltage-Gated Calcium Channels

Phthalazine derivatives are known to be high-affinity ligands of voltage-gated calcium channels . This means they can potentially be used in the treatment of various cardiovascular and neurological disorders.

Safety and Hazards

Specific safety and hazard information for 1-Benzyl-4-morpholinophthalazine is not available in the search results .

Future Directions

The future directions for the study and application of 1-Benzyl-4-morpholinophthalazine are not specified in the search results .

properties

IUPAC Name

4-(4-benzylphthalazin-1-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-6-15(7-3-1)14-18-16-8-4-5-9-17(16)19(21-20-18)22-10-12-23-13-11-22/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUONNKNGTOXYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-morpholinophthalazine

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